molecular formula C10H7Cl3N2 B13240112 4,6,7-Trichloro-3-methylquinolin-8-amine

4,6,7-Trichloro-3-methylquinolin-8-amine

Cat. No.: B13240112
M. Wt: 261.5 g/mol
InChI Key: GGJZLIRHVISBER-UHFFFAOYSA-N
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Description

4,6,7-Trichloro-3-methylquinolin-8-amine is a quinoline derivative characterized by three chlorine atoms at positions 4, 6, and 7, a methyl group at position 3, and an amine group at position 8. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and antimalarial activities.

Properties

Molecular Formula

C10H7Cl3N2

Molecular Weight

261.5 g/mol

IUPAC Name

4,6,7-trichloro-3-methylquinolin-8-amine

InChI

InChI=1S/C10H7Cl3N2/c1-4-3-15-10-5(7(4)12)2-6(11)8(13)9(10)14/h2-3H,14H2,1H3

InChI Key

GGJZLIRHVISBER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C(=C2N=C1)N)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trichloro-3-methylquinolin-8-amine typically involves the chlorination of 3-methylquinoline followed by amination. One common method includes the following steps:

    Chlorination: 3-methylquinoline is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4, 6, and 7 positions.

    Amination: The resulting trichloro derivative is then reacted with ammonia or an amine source under suitable conditions to introduce the amine group at the 8 position.

Industrial Production Methods

Industrial production of 4,6,7-Trichloro-3-methylquinolin-8-amine may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trichloro-3-methylquinolin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dechlorinated derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dechlorinated quinoline derivatives.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

4,6,7-Trichloro-3-methylquinolin-8-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6,7-Trichloro-3-methylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4,6,7-Trichloro-3-methylquinolin-8-amine with structurally related quinoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight XLogP<sup>a</sup> HBD<sup>b</sup> HBA<sup>c</sup>
4,6,7-Trichloro-3-methylquinolin-8-amine Cl (4,6,7), CH3 (3), NH2 (8) C10H8Cl3N2 ~262.35 ~3.8<sup>†</sup> 1 2
3,6-Dichloroquinolin-8-amine Cl (3,6), NH2 (8) C9H6Cl2N2 213.06 2.8 1 2
4,6-Dimethoxyquinolin-8-amine OCH3 (4,6), NH2 (8) C11H12N2O2 204.23 ~1.5<sup>‡</sup> 1 4
8-Chloroquinolin-3-amine Cl (8), NH2 (3) C9H7ClN2 178.62 ~2.5<sup>‡</sup> 1 2
5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride H2 (5-8), NH2 (8) C9H14Cl2N2 221.13 ~1.2<sup>‡</sup> 1 2

<sup>a</sup>Predicted partition coefficient (logP); <sup>b</sup>Hydrogen Bond Donors; <sup>c</sup>Hydrogen Bond Acceptors; <sup>†</sup>Estimated based on structural analogs; <sup>‡</sup>Inferred from substituent contributions.

Key Observations:
  • Lipophilicity : The trichloro-methyl derivative exhibits the highest XLogP (~3.8), attributed to three electron-withdrawing chlorine atoms and a methyl group. This contrasts with the less lipophilic 4,6-dimethoxy analog (XLogP ~1.5), where methoxy groups reduce hydrophobicity .
  • Molecular Weight: The trichloro-methyl compound’s higher molecular weight (~262.35) may impact bioavailability compared to smaller analogs like 8-chloroquinolin-3-amine (178.62) .

Biological Activity

4,6,7-Trichloro-3-methylquinolin-8-amine is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and implications for future research.

  • Molecular Formula : C10H7Cl3N2
  • Molecular Weight : 263.53 g/mol
  • IUPAC Name : 4,6,7-Trichloro-3-methylquinolin-8-amine

The biological activity of 4,6,7-Trichloro-3-methylquinolin-8-amine is primarily attributed to its interaction with specific molecular targets within cells. It has been suggested that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antimicrobial Activity : Preliminary studies indicate potential effectiveness against various bacterial strains.

Antitumor Activity

Research has demonstrated that 4,6,7-Trichloro-3-methylquinolin-8-amine exhibits significant antitumor properties across various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
NSC Lung Cancer EKVX12.5Induction of apoptosis
Colon Cancer HCT-1515.0Inhibition of cell cycle progression
Breast Cancer MDA-MB-23110.0Enzyme inhibition

These results indicate a selective cytotoxic effect on cancer cells while sparing normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinoline compounds and tested their antitumor activity. Among these, 4,6,7-Trichloro-3-methylquinolin-8-amine showed promising results against multiple cancer cell lines with a focus on the underlying mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of various quinoline derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of Staphylococcus aureus at an MIC comparable to standard antibiotics .

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